molecular formula C25H26N4O3S B2856248 N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536707-46-7

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2856248
M. Wt: 462.57
InChI Key: GOMJOLBPRNYBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a linear formula of C32H32N6O4 . The compound belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research into structurally similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has provided insights into their structural aspects and properties. These studies highlight how such compounds, upon interaction with different chemicals, can exhibit unique behaviors like gel formation and crystallization. Particularly, the fluorescence emission properties of these compounds can significantly vary depending on their protonated state or interaction with other molecules, showcasing their potential in material science and sensor technology applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Derivatives of N-aryl acetamides, including compounds with similar structural features to N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, have been evaluated for their antimicrobial properties. A series of such derivatives were synthesized, characterized, and tested against various pathogenic microorganisms, showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Catalytic and Synthetic Applications

The study of alpha-sulfinylenamides, related to N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, has shown their utility in the synthesis of aza-heterocycles through tandem Pummerer/Mannich cyclization cascades. This method has been highlighted for its efficiency in generating complex molecular structures, indicating the potential of such compounds in facilitating synthetic pathways for pharmaceuticals and natural product scaffolding (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Heterocyclic Compound Synthesis

Research involving N-cyclohexyl-2-cyanoacetamide, which shares a functional group similarity, has led to the synthesis of various heterocyclic compounds like thiazole, pyridone, and bisthiazole derivatives. These compounds have been evaluated for their antimicrobial activity, demonstrating the broader chemical utility of such structures in generating biologically active molecules (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-32-18-13-11-17(12-14-18)29-24(31)23-22(19-9-5-6-10-20(19)27-23)28-25(29)33-15-21(30)26-16-7-3-2-4-8-16/h5-6,9-14,16,27H,2-4,7-8,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJOLBPRNYBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

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